molecular formula C6H9NO2 B1309209 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 27762-08-9

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1309209
CAS No.: 27762-08-9
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H9NO2. It is characterized by a bicyclic structure containing a nitrogen atom, which makes it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate undergoes further reactions, including the Gabriel synthesis, to form the desired bicyclic structure .

Industrial Production Methods

The industrial production of this compound can be achieved through a series of well-defined steps. For example, a method involves the substitution reaction of a precursor compound with dimethyl carbonate, followed by methylation and cyclization reactions . This method is advantageous as it reduces the use of toxic reagents and simplifies the operational steps.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one
  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione
  • 7-Azaindole

Uniqueness

Compared to similar compounds, 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure containing a nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-16-9
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

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